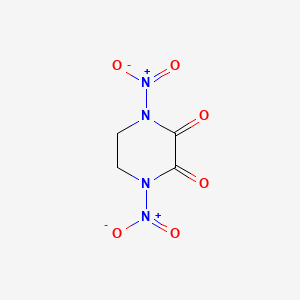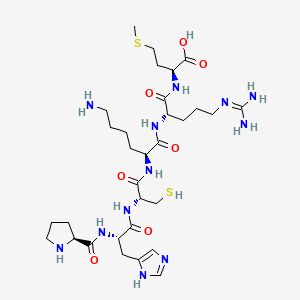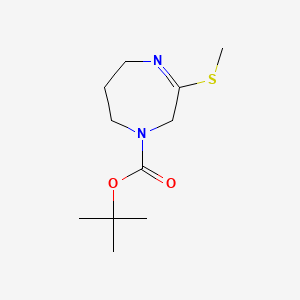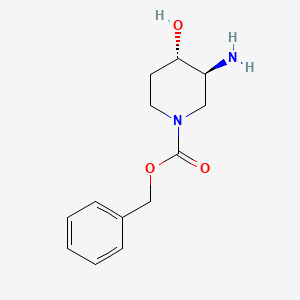
3-Brom-5-ethyl-1H-1,2,4-triazol
Übersicht
Beschreibung
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through a variety of methods. One common method involves the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The specific structure of “3-bromo-5-ethyl-1H-1,2,4-triazole” would include a bromine atom attached to the third position of the ring and an ethyl group attached to the fifth position.Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions. For example, they can act as ligands for transition metals to create coordination complexes . They can also accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure. For example, “3-bromo-1H-1,2,4-triazole” has a molecular weight of 147.96, a predicted boiling point of 295.4±23.0 °C, and a predicted density of 2.102±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Die Verbindung wird bei der Synthese von Indolderivaten verwendet, die bedeutende heterocyclische Systeme in Naturprodukten und Medikamenten sind . Sie spielen eine entscheidende Rolle in der Zellbiologie und haben zunehmend Aufmerksamkeit für die Behandlung von Krebszellen, Mikroben und verschiedenen Störungen im menschlichen Körper auf sich gezogen .
Antikrebsmittel
1,2,4-Triazolderivate, darunter “3-Brom-5-ethyl-1H-1,2,4-triazol”, haben vielversprechende Ergebnisse als Antikrebsmittel gezeigt . Einige dieser Derivate haben eine zytotoxische Aktivität gegen menschliche Krebszelllinien wie MCF-7, Hela und A549 gezeigt .
Organische Synthese
1,2,3-Triazole, obwohl in der Natur nicht vorhanden, haben breite Anwendungen in der organischen Synthese gefunden . Sie werden bei der Synthese verschiedener organischer Verbindungen verwendet, da sie aufgrund ihrer Fähigkeit, Wasserstoffbrückenbindungen mit verschiedenen Zielmolekülen zu bilden .
Arzneimittelforschung
Das 1,2,4-Triazolmotiv, einschließlich “this compound”, ist in mehr als 30 zugelassenen und vermarkteten Medikamenten sowie in mehr als 100 in der Erforschung befindlichen und experimentellen Medikamenten vorhanden . Beispielsweise enthält Ribavirin, ein antivirales Medikament, das zur Behandlung verschiedener Viruserkrankungen eingesetzt wird, dieses Motiv .
Synthese von Schiff-Basen
“this compound” kann bei der Synthese von Schiff-Basen verwendet werden . Diese Basen haben in verschiedenen therapeutischen Bereichen wie Analgetikum, antimikrobiell, entzündungshemmend und Antidepressivum Potenzial gezeigt
Wirkmechanismus
Target of Action
It’s worth noting that triazole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 3-bromo-5-ethyl-1H-1,2,4-triazole may also interact with various biological targets.
Mode of Action
Triazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-bromo-5-ethyl-1H-1,2,4-triazole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with triazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with triazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
The future research directions for 1,2,4-triazoles could involve exploring their potential uses in medicinal chemistry, given their ability to bind with various enzymes and receptors . Additionally, their role as ligands for transition metals and as catalysts for ester synthesis could be further investigated .
Biochemische Analyse
Biochemical Properties
It is known that triazoles can act as ligands for transition metals, forming coordination complexes . This suggests that 3-bromo-5-ethyl-1H-1,2,4-triazole could potentially interact with metal-containing enzymes or proteins in biochemical reactions. The exact nature of these interactions would depend on the specific enzyme or protein involved.
Temporal Effects in Laboratory Settings
Eigenschaften
IUPAC Name |
3-bromo-5-ethyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNGIWHDLFYCGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672485 | |
| Record name | 3-Bromo-5-ethyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-58-9 | |
| Record name | 5-Bromo-3-ethyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15777-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-ethyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)







